![molecular formula C21H19FN6O2 B2878657 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251594-14-5](/img/structure/B2878657.png)
2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide
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Description
Scientific Research Applications
Antiasthma Agents
Compounds with a structure closely related to 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(4-methylphenyl)acetamide have been investigated for their potential as antiasthma agents. Specifically, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown activity as mediator release inhibitors in human basophil histamine release assays. These compounds were prepared through a series of chemical reactions starting from arylamidines and were found to have promising activity following structure-activity relationship evaluations (Medwid et al., 1990).
A2A Adenosine Receptor Probes
Another research application involves the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds serve as valuable pharmacological probes for studying the A2A AR, with potential implications for the development of therapeutic agents targeting various conditions, including neurological disorders (Kumar et al., 2011).
Antimicrobial Agents
The oxazolidinone class, to which the compound of interest is structurally related, includes novel analogs that have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have shown effectiveness against both gram-positive and gram-negative bacteria, including strains resistant to vancomycin and penicillin, without rapid development of resistance. This highlights their potential as new options for treating bacterial infections (Zurenko et al., 1996).
Antitumor and Antimicrobial Activities
Enaminones have been used as building blocks for synthesizing substituted pyrazoles and related compounds, which have shown promising antitumor and antimicrobial activities. This includes the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, demonstrating the versatility of this chemical scaffold in medicinal chemistry (Riyadh, 2011).
properties
IUPAC Name |
2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-13-3-7-16(8-4-13)24-19(29)12-27-21(30)28-18(26-27)11-14(2)23-20(28)25-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOADFGSTJBWRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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